
Ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate
Descripción general
Descripción
Ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate, as part of the 1,3,4-oxadiazole family, shows promise in anticancer research. Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized through various steps, have shown potential as anticancer agents. Particularly, compounds with this structure have demonstrated strong anticancer activities, as evidenced by low IC50 values relative to doxorubicin, suggesting their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).
Antimicrobial Properties
The 1,3,4-oxadiazole derivatives, including those related to Ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate, have shown significant antimicrobial properties. For instance, some synthesized derivatives have exhibited remarkable antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives has extended to their use as corrosion inhibitors. Compounds like 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1,3,4-oxadiazole-2-thiol have been evaluated for their corrosion inhibition ability for mild steel in sulphuric acid, showing significant potential in this field (Ammal et al., 2018).
Liquid Crystalline Properties
1,3,4-Oxadiazole-based compounds, including those structurally similar to Ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate, have been studied for their liquid crystalline properties. Research has focused on synthesizing compounds that display enantiotropic nematic or smectic A phases, contributing to the development of advanced materials in liquid crystal technology (Zhu et al., 2009).
Propiedades
IUPAC Name |
ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)11-14-13-10(17-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDVXYBYTLGVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



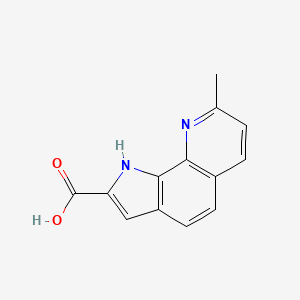
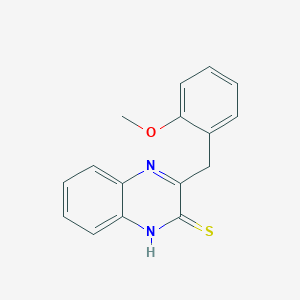
![6,7-dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B7830405.png)
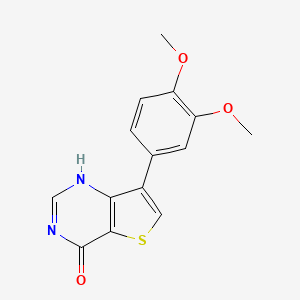
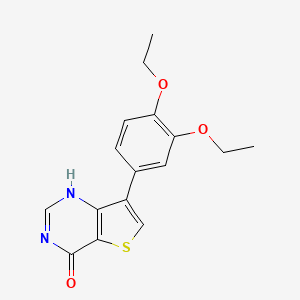
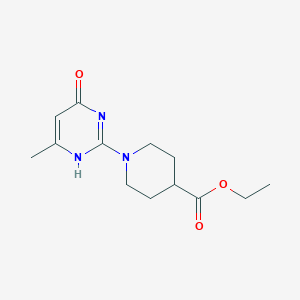
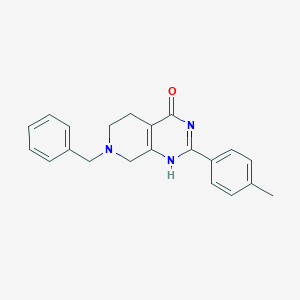

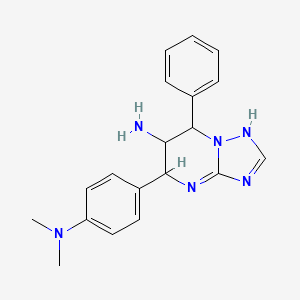
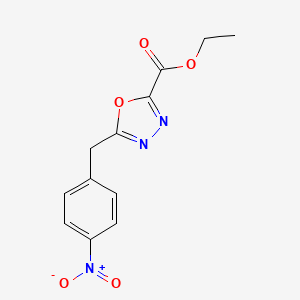
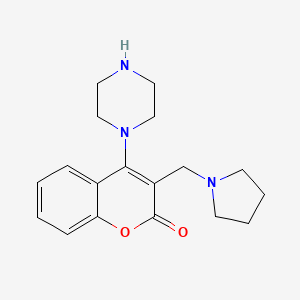
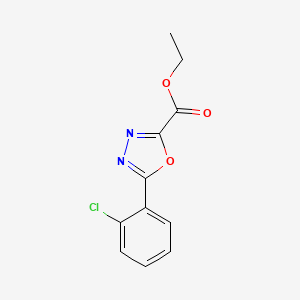
![ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B7830457.png)
